molecular formula C23H25N3O4 B11412741 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11412741
M. Wt: 407.5 g/mol
InChI Key: QTWCEAFQJKYBQO-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Functional Group Introduction: The ethoxyphenyl, hydroxyphenyl, and methoxypropyl groups can be introduced through various substitution reactions. For instance, the ethoxy group can be added via an etherification reaction using ethyl bromide and a phenol derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalyst Optimization: Using highly efficient catalysts to speed up reactions and increase yield.

    Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and cost-effectiveness.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at different positions, such as reducing the pyrazole ring to a dihydropyrazole using hydrogenation techniques.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield a quinone derivative, while reduction of the pyrazole ring would produce a dihydropyrazole.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound might exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Researchers can explore these activities through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its multiple functional groups allow for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-ethoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

Compared to similar compounds, 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one might exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O4/c1-3-30-16-11-9-15(10-12-16)22-19-20(17-7-4-5-8-18(17)27)24-25-21(19)23(28)26(22)13-6-14-29-2/h4-5,7-12,22,27H,3,6,13-14H2,1-2H3,(H,24,25)

InChI Key

QTWCEAFQJKYBQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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